3-Bromo-2-isopropoxy-5-methylpyridine
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Overview
Description
3-Bromo-2-isopropoxy-5-methylpyridine: is an organic compound with the molecular formula C9H12BrNO . It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, an isopropoxy group at the second position, and a methyl group at the fifth position on the pyridine ring. This compound is typically a colorless liquid at room temperature and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine can be achieved through a multi-step process involving the alkylation and bromination of pyridine derivatives. One common method involves the alkylation of 3-methylpyridine to introduce the isopropoxy group, followed by bromination to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-isopropoxy-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
3-Bromo-2-isopropoxy-5-methylpyridine is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-isopropoxy-5-methylpyridine involves its interaction with specific molecular targets, depending on the context of its use. For instance, in chemical synthesis, it acts as a reactant that undergoes various transformations to yield desired products. The pathways involved typically include nucleophilic substitution, oxidative addition, and transmetalation reactions .
Comparison with Similar Compounds
- 2-Bromo-5-methylpyridine
- 3-Bromo-5-iodopyridine
- 5-Bromo-2-isopropoxy-3-methylpyridine
Comparison: 3-Bromo-2-isopropoxy-5-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the isopropoxy group at the second position and the bromine atom at the third position makes it particularly suitable for certain types of coupling reactions, such as the Suzuki–Miyaura coupling .
Properties
IUPAC Name |
3-bromo-5-methyl-2-propan-2-yloxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMYONSIBTXMPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626659 |
Source
|
Record name | 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760207-86-1 |
Source
|
Record name | 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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